molecular formula C22H22N2O3 B302465 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No. B302465
M. Wt: 362.4 g/mol
InChI Key: MWUNICXCVBLAFB-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a chemical compound that has gained attention in the field of scientific research. This compound belongs to the class of pyrazolone derivatives and has potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves the inhibition of the cyclooxygenase enzyme. This enzyme is responsible for the production of prostaglandins which are involved in the inflammatory response. The inhibition of this enzyme leads to a decrease in the production of prostaglandins, resulting in the anti-inflammatory, analgesic, and antipyretic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one include the inhibition of the cyclooxygenase enzyme, which leads to a decrease in the production of prostaglandins. This results in the reduction of inflammation, pain, and fever. The compound has also been found to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. The compound has also been found to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.

Future Directions

There are several future directions for the research and development of 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one. These include the development of more potent derivatives of the compound, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action. Additionally, further studies on the toxicity and potential side effects of the compound are needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4,5-dihydro-5-oxo-1H-pyrazole-1-carboxylic acid ethyl ester. The second step involves the reaction of the intermediate product with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic acid to form 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one.

Scientific Research Applications

The 4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has potential applications in the field of medicine and biochemistry. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has also been found to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

Product Name

4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H22N2O3/c1-4-9-17-12-16(14-20(21(17)25)27-5-2)13-19-15(3)23-24(22(19)26)18-10-7-6-8-11-18/h4,6-8,10-14,23H,1,5,9H2,2-3H3/b16-13-

InChI Key

MWUNICXCVBLAFB-SSZFMOIBSA-N

Isomeric SMILES

CCOC1=C/C(=C\C2=C(NN(C2=O)C3=CC=CC=C3)C)/C=C(C1=O)CC=C

SMILES

CCOC1=CC(=CC2=C(NN(C2=O)C3=CC=CC=C3)C)C=C(C1=O)CC=C

Canonical SMILES

CCOC1=CC(=CC2=C(NN(C2=O)C3=CC=CC=C3)C)C=C(C1=O)CC=C

Origin of Product

United States

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